トリテルペングリコシド

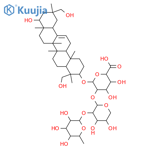

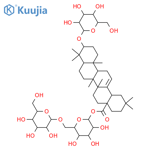

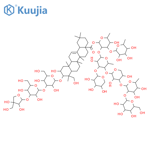

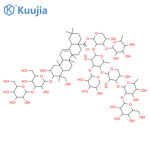

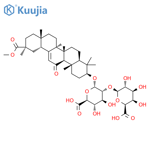

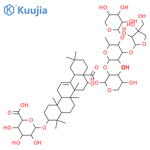

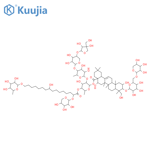

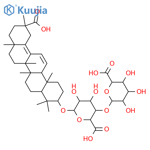

トリテルペングリコシドは、トリテルペン骨格に糖鎖が結合した天然化合物であり、グリコシド結合により水溶性と安定性が向上した構造を持つ。植物由来(例:人参、甘草など)で見られ、抗炎症・抗酸化作用などの生体活性を示す。糖部分の存在により、親水性が高まり、医薬品や化粧品における生体利用能の向上が期待される。分離には溶媒抽出やクロマトグラフィーなどの分析技術が用いられる。

関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

推奨される供給者

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品